molecular formula C9H17NO4 B148309 Boc-L-alanine methyl ester CAS No. 28875-17-4

Boc-L-alanine methyl ester

Cat. No. B148309
CAS RN: 28875-17-4
M. Wt: 203.24 g/mol
InChI Key: GJDICGOCZGRDFM-LURJTMIESA-N
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Description

Crystal Structure Analysis

The crystal structure of a dipeptide related to Boc-L-alanine methyl ester, specifically N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester (Boc–Ala–Cys(Bzl)–OMe), has been elucidated. This compound crystallizes in the orthorhombic space group P212121, with cell dimensions indicating a tightly packed structure. The molecules are arranged in a parallel-pleated sheet configuration, which is stabilized by N–H···O hydrogen bonds, suggesting a strong intermolecular interaction that could influence the compound's stability and reactivity .

Synthesis Analysis

The synthesis of (R)-Boc-2-methylproline, a compound structurally related to Boc-L-alanine methyl ester, demonstrates the potential for high stereochemical control in the synthesis of Boc-protected amino acid derivatives. Starting from alanine benzyl ester hydrochloride, the synthesis proceeds in four steps without the need for chromatography, indicating a straightforward and potentially scalable process. This method's efficiency is underscored by its application in producing veliparib, a poly(ADP-ribose) polymerase inhibitor, showcasing the relevance of such synthetic strategies in pharmaceutical development .

Biocatalytic Resolution Analysis

The biocatalytic resolution of Boc-dl-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002 has been reported. This process highlights the high enantioselectivity and substrate tolerance of the esterase produced by the strain, which could be crucial for the commercial production of Boc-protected amino acid esters. The optimal conditions for the biocatalysis include a reaction temperature of 35°C, a pH of 8.0, and the use of NH3·H2O as a neutralizer. The high enantiomeric excess values for both the substrate and product (>99%) demonstrate the effectiveness of this bioprocessing approach .

Chemical Reactions Analysis

The synthesis and resolution of Boc-L-methylphenylalanines provide insight into the chemical reactions involving Boc-L-alanine methyl ester derivatives. The synthesis involves the use of Boc-diethyl malonate and methyl benzylbromide as starting materials, followed by the separation of racemic amino acids into optical isomers using subtilisin. The reported yields and the simplicity of the method suggest its suitability for both industrial application and laboratory preparation. The confirmation of the chemical structures by IR, 1H NMR, MS, and optical rotation ensures the reliability of the synthetic approach .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of Boc-L-alanine methyl ester, the studies on closely related compounds suggest that Boc-protected amino acid esters generally exhibit strong intermolecular interactions, as evidenced by the crystal structure analysis . The biocatalytic resolution and the synthesis methods indicate that these compounds can be produced and manipulated with high precision, which is essential for their application in pharmaceuticals and other fields .

Scientific Research Applications

  • Polymer Synthesis

    • Boc-L-alanine methyl ester is used in the synthesis of cationic methacrylate polymers containing chiral amino acid moieties. These polymers exhibit controlled molecular weight and narrow molecular weight distribution, useful in drug delivery systems (Kumar, Roy, & De, 2012).
  • Anticancer Research

    • In anticancer research, Boc-L-alanine methyl ester has been utilized in synthesizing betulin derivatives. These derivatives exhibit specific cytotoxicity against epidermoid carcinoma cells, suggesting potential in cancer treatment (Drąg-Zalesińska et al., 2015).
  • pH-Responsive Materials

    • Boc-L-alanine methyl ester is instrumental in creating pH-responsive chiral polymers and self-assembled block copolymers. These materials are interesting for drug delivery applications due to their pH responsiveness (Bauri, Roy, Pant, & De, 2013).
  • Molecular Encapsulation

    • It has been used in studies involving molecular encapsulation, demonstrating the ability to bind N-alpha-protected amino acid esters within a self-assembled cylindrical capsule, which has implications in molecular recognition and sensor design (Hayashida, Šebo, & Rebek, 2002).
  • Enzymatic Studies

    • In enzymatic studies, Boc-L-alanine methyl ester has been used to analyze elastase-like enzymes in human neutrophils, contributing to the understanding of enzyme activity and localization in cells (Clark, Vaughan, Aiken, & Kagan, 1980).
  • Chemical Synthesis

    • This compound is also relevant in the chemical synthesis of complex molecules, such as in the preparation of DNA-binding polyamides, highlighting its utility in molecular design and synthetic chemistry (Baird & Dervan, 1996).

Safety And Hazards

Boc-L-alanine methyl ester should be handled with care. Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Use of non-sparking tools is recommended. It should be stored away from heat and sources of ignition .

Future Directions

Boc-L-alanine methyl ester continues to play an important role in peptide synthesis . It is ranked as “one of the most commonly used protective groups for amines” . Future research may focus on further optimizing the synthesis process and exploring new applications of this compound.

properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDICGOCZGRDFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446058
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-alanine methyl ester

CAS RN

28875-17-4
Record name Boc-L-alanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - RSC …, 2014 - pubs.rsc.org
This paper presents an efficient one-pot protocol for the sequential deprotection/reprotection of the α-amino group in α-amino acid and dipeptide methyl esters. [Bmim][BF4] is used as …
Number of citations: 35 pubs.rsc.org
A Giordano, A Spinella, G Sodano - Tetrahedron: Asymmetry, 1999 - Elsevier
… N-Boc-l-alaninal 3, obtained by reduction of N-Boc-l-alanine methyl ester,[12]was reacted with the organoborane reagents prepared from (+)- or (−)-B-…
Number of citations: 14 www.sciencedirect.com
ML Di Gioia, A Barattucci, P Bonaccorsi, A Leggio… - academia.edu
The presence of an amine functionality in a wide range of biologically active compounds makes protection of amines an important and frequently required exercise in synthetic organic …
Number of citations: 0 www.academia.edu
EA Jares-Erijman, CP Bapat… - The Journal of …, 1993 - ACS Publications
… JV-Boc-l-Alanine Methyl Ester. To a stirred suspension of L-… to give JV-Boc-L-alanine methyl ester (1.66 g, 82%): [ ] ~44 (c … a stirred solution of JV-Boc-L-alanine methyl ester (0.4 g, 1.97 …
Number of citations: 72 pubs.acs.org
A Giordano, C Della Monica, F Landi, A Spinella… - Tetrahedron …, 2000 - Elsevier
… Thus, N-BOC-l-alaninal (9), prepared by reduction of N-BOC-l-alanine methyl ester, 10 was reacted with the organoborane reagent prepared from (−)-B-…
Number of citations: 26 www.sciencedirect.com
JD White, JC Amedio Jr - The Journal of Organic Chemistry, 1989 - ACS Publications
Geodiamolide A (1), a cyclodepsipeptide iso-lated from thesponge Geodia containing the new amino acid (i?)-3-iodo-N-methyltyrosine, was synthesized from its constituent tripeptide …
Number of citations: 111 pubs.acs.org
B Gabriele, L Veltri, R Mancuso, G Salerno… - The Journal of …, 2012 - ACS Publications
… Yield: 2.6 g, starting from 3.7 g of N-Boc-l-alanine methyl ester (56%). Colorless oil: IR (film) ν = 3404 (m, br), 2964 (m), 2934 (m), 2212 (w), 1695 (s), 1506 (m), 1455 (w), 1384 (m), 1367 …
Number of citations: 53 pubs.acs.org
E Romio, R Bartolini, A Liguori - 2016 - dspace.unical.it
Peptides are naturally found in animals, plants, and microorganisms and are of great interest to medicine, pharmacology, and the food industry. Endogenous peptides exert antibiotic …
Number of citations: 2 dspace.unical.it
A Rae - 1998 - search.proquest.com
New methodology for the synthesis of chiral propargyl amines is described. A chiral (N)-Boc-l, 3-amino alcohol, derived by the homologation of (L)-alanine with diazomethane, has been …
Number of citations: 3 search.proquest.com
L Kondacs - 2018 - sure.sunderland.ac.uk
Many diseases are caused by pathogenic bacteria. A key example of this is sepsis, which is mostly caused by staphylococci and Gram-negative bacteria. In addition, the highly resistant …
Number of citations: 3 sure.sunderland.ac.uk

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